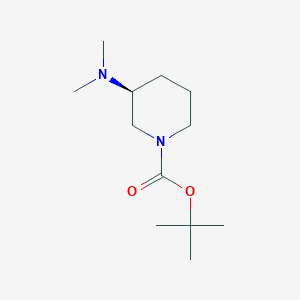
(S)-N-Boc-3-dimethylaminopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Boc-3-dimethylaminopiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a dimethylamino group at the 3-position of the piperidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-3-dimethylaminopiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Protection of Nitrogen: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Dimethylamino Group: The 3-position of the piperidine ring is functionalized with a dimethylamino group. This can be accomplished through a nucleophilic substitution reaction using a suitable dimethylamine source.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency.
化学反応の分析
Types of Reactions
(S)-N-Boc-3-dimethylaminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation yields N-oxides, while reduction can produce the free amine.
科学的研究の応用
(S)-N-Boc-3-dimethylaminopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of (S)-N-Boc-3-dimethylaminopiperidine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine. This amine can then interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-N-Boc-3-aminopiperidine: Similar structure but lacks the dimethylamino group.
(S)-N-Boc-4-dimethylaminopiperidine: Similar but with the dimethylamino group at the 4-position.
(S)-N-Boc-3-methylaminopiperidine: Similar but with a methylamino group instead of a dimethylamino group.
Uniqueness
(S)-N-Boc-3-dimethylaminopiperidine is unique due to the presence of both the Boc protecting group and the dimethylamino group at the 3-position. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(dimethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-7-10(9-14)13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
InChIキー |
HFIAGQNFPTWBQZ-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


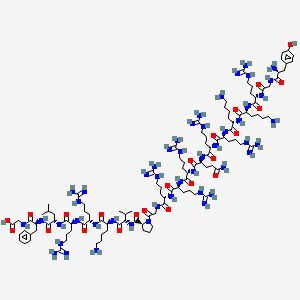

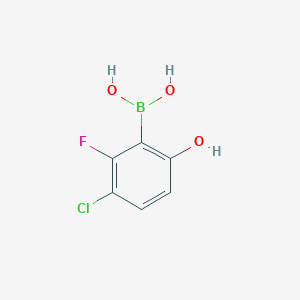

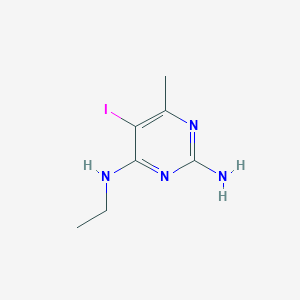

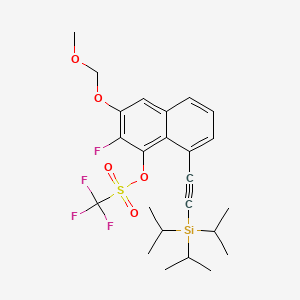
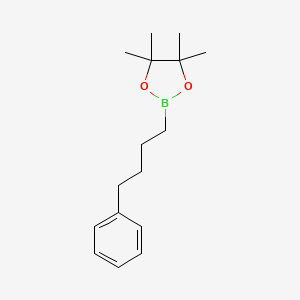
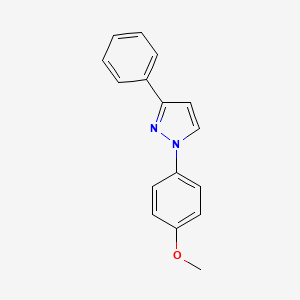
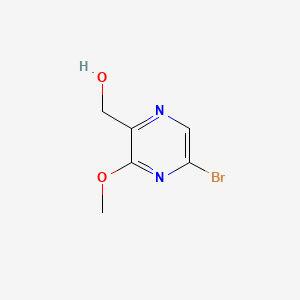
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
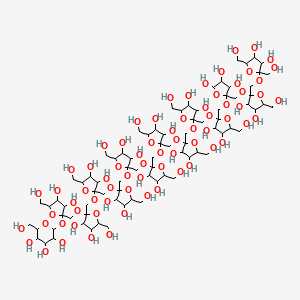
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
